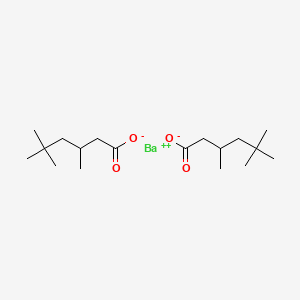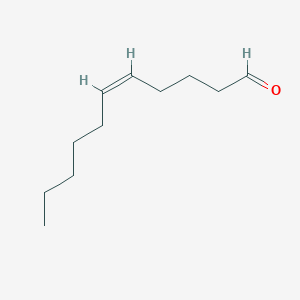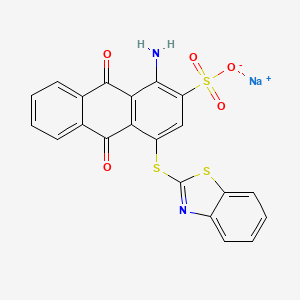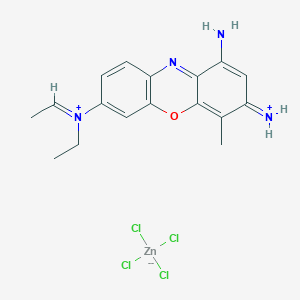
1,3-Diamino-7-(diethylammonio)-4-methylphenoxazin-5-ium tetrachlorozincate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diamino-7-(diethylammonio)-4-methylphenoxazin-5-ium tetrachlorozincate(2-) is a complex organic compound with significant applications in various scientific fields. It is known for its vibrant color and is often used in microscopy and staining techniques. The compound’s molecular formula is C₃₄H₄₂Cl₄N₈O₂Zn, and it has a molecular weight of 801.96 g/mol .
Vorbereitungsmethoden
The synthesis of 1,3-Diamino-7-(diethylammonio)-4-methylphenoxazin-5-ium tetrachlorozincate(2-) involves several steps. The primary synthetic route includes the reaction of 1,3-diamino-7-(diethylamino)-4-methylphenoxazine with zinc chloride under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Analyse Chemischer Reaktionen
1,3-Diamino-7-(diethylammonio)-4-methylphenoxazin-5-ium tetrachlorozincate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure settings. .
Wissenschaftliche Forschungsanwendungen
1,3-Diamino-7-(diethylammonio)-4-methylphenoxazin-5-ium tetrachlorozincate(2-) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Wirkmechanismus
The mechanism of action of 1,3-Diamino-7-(diethylammonio)-4-methylphenoxazin-5-ium tetrachlorozincate(2-) involves its interaction with cellular components. It can bind to nucleic acids and proteins, altering their structure and function. The compound’s molecular targets include enzymes and other proteins involved in cellular processes. Pathways affected by this compound include those related to cell division and metabolism .
Vergleich Mit ähnlichen Verbindungen
1,3-Diamino-7-(diethylammonio)-4-methylphenoxazin-5-ium tetrachlorozincate(2-) can be compared with similar compounds such as:
1,3-Diamino-7-(diethylamino)-4-methylphenoxazin-5-ium chloride: Similar in structure but lacks the zinc component.
1,3-Diamino-7H-pyrrolo[3,2-f]quinazoline: Different core structure but similar functional groups.
Brilliant Cresyl Blue: Used in similar applications but has a different chemical structure. The uniqueness of 1,3-Diamino-7-(diethylammonio)-4-methylphenoxazin-5-ium tetrachlorozincate(2-) lies in its zinc component, which imparts specific properties and applications
Eigenschaften
CAS-Nummer |
84642-69-3 |
|---|---|
Molekularformel |
C17H20Cl4N4OZn |
Molekulargewicht |
503.6 g/mol |
IUPAC-Name |
(9-amino-7-azaniumylidene-6-methylphenoxazin-3-yl)-ethyl-ethylideneazanium;tetrachlorozinc(2-) |
InChI |
InChI=1S/C17H19N4O.4ClH.Zn/c1-4-21(5-2)11-6-7-14-15(8-11)22-17-10(3)12(18)9-13(19)16(17)20-14;;;;;/h4,6-9,18H,5,19H2,1-3H3;4*1H;/q+1;;;;;+2/p-3 |
InChI-Schlüssel |
NTLCPXCUGABPGX-UHFFFAOYSA-K |
Kanonische SMILES |
CC[N+](=CC)C1=CC2=C(C=C1)N=C3C(=CC(=[NH2+])C(=C3O2)C)N.Cl[Zn-2](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


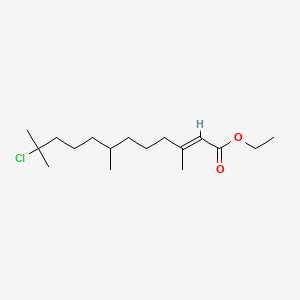
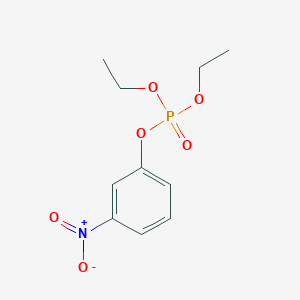
![2-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12692946.png)


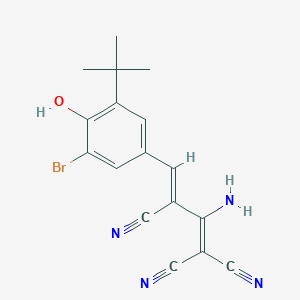

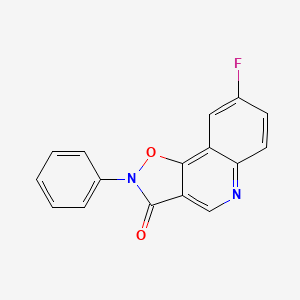
![(Z)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine](/img/structure/B12692979.png)

